molecular formula C24H25FN6O B14162991 2-Butenamide, 4-(dimethylamino)-N-[7-fluoro-4-[(2-methylphenyl)amino]imidazo[1,5-a]quinoxalin-8-yl]-N-methyl-, (2E)-

2-Butenamide, 4-(dimethylamino)-N-[7-fluoro-4-[(2-methylphenyl)amino]imidazo[1,5-a]quinoxalin-8-yl]-N-methyl-, (2E)-

Cat. No.: B14162991
M. Wt: 432.5 g/mol
InChI Key: YMSXHRWUGLAAKL-JXMROGBWSA-N
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Description

2-Butenamide, 4-(dimethylamino)-N-[7-fluoro-4-[(2-methylphenyl)amino]imidazo[1,5-a]quinoxalin-8-yl]-N-methyl-, (2E)- is a complex organic compound that belongs to the class of imidazo[1,5-a]quinoxalines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenamide, 4-(dimethylamino)-N-[7-fluoro-4-[(2-methylphenyl)amino]imidazo[1,5-a]quinoxalin-8-yl]-N-methyl-, (2E)- typically involves multi-step organic reactions The process often starts with the preparation of the imidazo[1,5-a]quinoxaline core, which can be achieved through cyclocondensation reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butenamide, 4-(dimethylamino)-N-[7-fluoro-4-[(2-methylphenyl)amino]imidazo[1,5-a]quinoxalin-8-yl]-N-methyl-, (2E)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-Butenamide, 4-(dimethylamino)-N-[7-fluoro-4-[(2-methylphenyl)amino]imidazo[1,5-a]quinoxalin-8-yl]-N-methyl-, (2E)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Butenamide, 4-(dimethylamino)-N-[7-fluoro-4-[(2-methylphenyl)amino]imidazo[1,5-a]quinoxalin-8-yl]-N-methyl-, (2E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: Known for their biological activities and used in medicinal chemistry.

    Imidazo[1,2-a]pyrimidines: Studied for their potential therapeutic applications.

    Imidazo[1,5-a]pyridines: Utilized in the development of pharmaceuticals and agrochemicals.

Uniqueness

2-Butenamide, 4-(dimethylamino)-N-[7-fluoro-4-[(2-methylphenyl)amino]imidazo[1,5-a]quinoxalin-8-yl]-N-methyl-, (2E)- stands out due to its unique structural features, such as the presence of the 2-butenamide moiety and the specific substitution pattern on the imidazo[1,5-a]quinoxaline core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H25FN6O

Molecular Weight

432.5 g/mol

IUPAC Name

(E)-4-(dimethylamino)-N-[7-fluoro-4-(2-methylanilino)imidazo[1,5-a]quinoxalin-8-yl]-N-methylbut-2-enamide

InChI

InChI=1S/C24H25FN6O/c1-16-8-5-6-9-18(16)27-24-22-14-26-15-31(22)21-13-20(17(25)12-19(21)28-24)30(4)23(32)10-7-11-29(2)3/h5-10,12-15H,11H2,1-4H3,(H,27,28)/b10-7+

InChI Key

YMSXHRWUGLAAKL-JXMROGBWSA-N

Isomeric SMILES

CC1=CC=CC=C1NC2=NC3=CC(=C(C=C3N4C2=CN=C4)N(C)C(=O)/C=C/CN(C)C)F

Canonical SMILES

CC1=CC=CC=C1NC2=NC3=CC(=C(C=C3N4C2=CN=C4)N(C)C(=O)C=CCN(C)C)F

Origin of Product

United States

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